An In-Depth Technical Guide to (3S,4R)-4-Benzylpyrrolidin-3-ol Hydrochloride: A Chiral Building Block for Modern Drug Discovery
An In-Depth Technical Guide to (3S,4R)-4-Benzylpyrrolidin-3-ol Hydrochloride: A Chiral Building Block for Modern Drug Discovery
Introduction: The Significance of Stereochemistry in the Pyrrolidine Scaffold
The five-membered saturated nitrogen heterocycle, the pyrrolidine ring, is a cornerstone of medicinal chemistry. Its prevalence in FDA-approved drugs is a testament to its utility as a versatile scaffold.[1][2] The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a critical attribute for achieving high-affinity and selective interactions with biological targets.[1][3] This departure from the "flatland" of aromatic rings often leads to improved physicochemical properties and a higher probability of clinical success.[3]
Within this important class of compounds, chiral-substituted pyrrolidines represent privileged structures. The spatial orientation of substituents on the pyrrolidine ring is frequently the determining factor for pharmacological activity, dictating how a molecule fits into the chiral environment of a protein's active site.[4] This guide focuses on a specific, valuable stereoisomer: (3S,4R)-4-Benzylpyrrolidin-3-ol and its hydrochloride salt. The trans relationship between the hydroxyl group at C3 and the benzyl group at C4, combined with their specific (S) and (R) absolute stereochemistries, makes this molecule a highly sought-after chiral building block for the synthesis of complex, biologically active agents.
This document serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the compound's properties, a detailed examination of its stereoselective synthesis, characterization protocols, and its applications as a strategic intermediate in pharmaceutical research.
PART 1: Physicochemical and Structural Properties
(3S,4R)-4-Benzylpyrrolidin-3-ol hydrochloride is a chiral organic compound valued for its defined three-dimensional structure. The hydrochloride salt form is typically preferred in laboratory settings due to its enhanced stability and crystallinity compared to the free base.
| Property | Value | Source/Comment |
| Chemical Name | (3S,4R)-4-Benzylpyrrolidin-3-ol hydrochloride | IUPAC Nomenclature |
| Synonyms | trans-4-Benzylpyrrolidin-3-ol hydrochloride | Highlights the relative stereochemistry |
| CAS Number | 215922-83-1 (for free base) | [5] A specific CAS for the HCl salt is not consistently reported. |
| Molecular Formula | C₁₁H₁₆ClNO | For the hydrochloride salt |
| Molecular Weight | 213.70 g/mol | For the hydrochloride salt |
| Appearance | Expected to be a white to off-white crystalline solid | Based on similar compounds |
| Stereochemistry | Absolute: (3S, 4R); Relative: trans | Critical for biological applications |
The structural rigidity and defined stereocenters of this molecule are paramount. The trans configuration minimizes steric hindrance between the two bulky substituents, influencing the overall conformation of the pyrrolidine ring and how it presents its functional groups (the nucleophilic nitrogen and the hydrogen-bonding hydroxyl group) for further chemical transformations.
PART 2: Stereoselective Synthesis Strategies
The primary challenge in synthesizing (3S,4R)-4-Benzylpyrrolidin-3-ol is the precise control of the stereochemistry at both the C3 and C4 positions. A robust synthesis must be highly diastereoselective and enantioselective. While numerous methods exist for creating substituted pyrrolidines, a practical and scalable approach is crucial for its use in drug development.[2]
Based on established methodologies for analogous trans-3,4-disubstituted pyrrolidines, a logical and efficient pathway can be designed starting from a chiral precursor.[6][7] One of the most authoritative strategies involves the alkylation of a chiral pyroglutamol-derived lactam.
Proposed Synthetic Workflow: An Authoritative Approach
This proposed synthesis leverages a chiral auxiliary to direct the stereoselective introduction of the benzyl group. The causality behind this choice is the high degree of facial selectivity imparted by the existing stereocenter derived from L-pyroglutamic acid, a readily available chiral pool starting material.
Caption: Proposed synthetic pathway for (3S,4R)-4-Benzylpyrrolidin-3-ol hydrochloride.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of (S)-4-(Benzyloxymethyl)pyrrolidin-2-one
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Rationale: This step protects the hydroxyl group of the pyroglutamol intermediate as a benzyl ether. The benzyl group is robust enough to withstand the subsequent alkylation conditions and can be cleanly removed later via hydrogenolysis.
-
Procedure:
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To a solution of (S)-4-(hydroxymethyl)pyrrolidin-2-one in anhydrous THF at 0 °C, add sodium hydride (NaH, 1.1 eq.) portion-wise.
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Allow the mixture to stir for 30 minutes at 0 °C.
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Add benzyl bromide (BnBr, 1.1 eq.) dropwise.
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Warm the reaction to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
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Carefully quench the reaction with saturated aqueous NH₄Cl solution.
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Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography to yield the desired O-benzylated lactam.
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Step 2: Diastereoselective Alkylation
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Rationale: This is the key stereochemistry-defining step.[6][7][8] A strong, sterically hindered base like Lithium Diisopropylamide (LDA) is used to form the lactam enolate at low temperature (-78 °C) to prevent side reactions. The subsequent addition of benzyl bromide occurs from the face opposite to the bulky benzyloxymethyl group at C4, resulting in the desired trans product with high diastereoselectivity.
-
Procedure:
-
Prepare a solution of LDA in anhydrous THF.
-
In a separate flame-dried flask, dissolve the (S)-4-(benzyloxymethyl)pyrrolidin-2-one from Step 1 in anhydrous THF and cool to -78 °C.
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Add the LDA solution dropwise and stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add a solution of benzyl bromide (1.0 eq.) in THF dropwise.
-
Stir at -78 °C for several hours, monitoring the reaction by TLC.
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Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Perform a standard aqueous workup and extraction. Purify by column chromatography to isolate the (3R,4S)-trans-disubstituted lactam.
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Step 3: Reduction and Deprotection
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Rationale: A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is required to reduce the amide carbonyl of the lactam to an amine. Following this, catalytic hydrogenation simultaneously cleaves the O-benzyl protecting group to reveal the hydroxyl functionality.
-
Procedure:
-
Add the purified lactam from Step 2 to a solution of LiAlH₄ in anhydrous THF at 0 °C.
-
Reflux the mixture until the reduction is complete.
-
Cool to 0 °C and carefully quench the reaction by sequential addition of water, 15% NaOH solution, and more water (Fieser workup).
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Filter the resulting aluminum salts and concentrate the filtrate to obtain the crude O-benzylated aminol.
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Dissolve the crude product in ethanol, add Palladium on carbon (10% Pd/C), and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until debenzylation is complete.
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Filter the catalyst through Celite® and concentrate the filtrate to yield the crude (3S,4R)-4-Benzylpyrrolidin-3-ol free base.
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Step 4: Hydrochloride Salt Formation
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Rationale: Conversion to the hydrochloride salt improves the compound's handling properties and long-term stability.
-
Procedure:
-
Dissolve the crude free base from Step 3 in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Add a solution of HCl in diethyl ether or dioxane (1.0-1.1 eq.) dropwise while stirring.
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The hydrochloride salt should precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
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PART 3: Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final product.
| Technique | Expected Results for (3S,4R)-4-Benzylpyrrolidin-3-ol HCl | Purpose |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group (7.2-7.4 ppm), a characteristic multiplet for the carbinol proton (CH-OH), and complex multiplets for the pyrrolidine ring and benzylic CH₂ protons. The N-H protons will appear as a broad signal. | Confirms the carbon-hydrogen framework and functional groups. Coupling constants can help infer the trans stereochemistry. |
| ¹³C NMR | Aromatic carbon signals (~126-140 ppm), a signal for the carbon bearing the hydroxyl group (~70-80 ppm), and signals for the other aliphatic carbons of the pyrrolidine ring. | Confirms the number of unique carbon atoms and the presence of key functional groups. |
| Mass Spectrometry | ESI+ mode should show the [M+H]⁺ peak for the free base at m/z 192.1383. | Confirms the molecular weight and elemental composition via High-Resolution Mass Spectrometry (HRMS). |
| Chiral HPLC | A single major peak when analyzed on a suitable chiral stationary phase. | Confirms enantiomeric purity. This is a self-validating system; the synthesis is validated by the enantiopurity of the product. |
| FT-IR | Broad O-H stretch (~3300 cm⁻¹), N-H stretch (superimposed), C-H stretches (~2800-3000 cm⁻¹), and aromatic C=C stretches (~1600, 1495, 1450 cm⁻¹). | Confirms the presence of key functional groups (OH, NH, aromatic ring). |
PART 4: Applications in Drug Discovery and Development
(3S,4R)-4-Benzylpyrrolidin-3-ol is not typically a final drug product but rather a high-value intermediate. Its utility stems from the three reactive handles it possesses: the nucleophilic secondary amine, the hydroxyl group, and the aromatic benzyl ring, which can be modified or retained as a key pharmacophoric element.
The pyrrolidine scaffold is a key component in a vast array of therapeutic agents, including inhibitors of Dipeptidyl Peptidase-4 (DPP-4) for diabetes and various agents targeting central nervous system disorders.[4][9]
Workflow: Integration into a Drug Discovery Program
The following diagram illustrates how this chiral building block can be integrated into a typical medicinal chemistry workflow to generate a library of diverse compounds for biological screening.
Caption: Role of the chiral building block in a drug discovery pipeline.
Potential Therapeutic Targets:
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Enzyme Inhibitors: The defined stereochemistry is ideal for designing potent and selective enzyme inhibitors, where precise orientation within an active site is key.[4]
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GPCR Ligands: The rigid, 3D structure can serve as a scaffold for ligands targeting G-protein coupled receptors.
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Ion Channel Modulators: The pyrrolidine core is found in molecules designed to modulate ion channel activity.[10]
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Apoptosis Inducers: Substituted 1-benzylpyrrolidin-3-ol analogues have been investigated as potential agents to induce apoptosis in cancer cells, targeting proteins like caspase-3.[11]
Conclusion
(3S,4R)-4-Benzylpyrrolidin-3-ol hydrochloride is more than just a chemical reagent; it is an enabling tool for modern medicinal chemistry. Its value is derived directly from its well-defined, three-dimensional architecture. The stereoselective synthesis of this compound, while challenging, provides access to a versatile platform for creating novel molecular entities with therapeutic potential. By understanding its synthesis, characterization, and strategic application, researchers can leverage this powerful building block to accelerate the discovery and development of next-generation medicines.
References
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (3S,4R)-4-benzylpyrrolidin-3-ol - CAS号 215922-83-1 - 摩熵化学 [molaid.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lookchem.com [lookchem.com]
- 10. enamine.net [enamine.net]
- 11. researchmgt.monash.edu [researchmgt.monash.edu]
